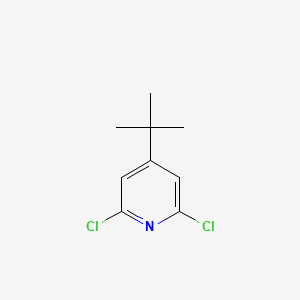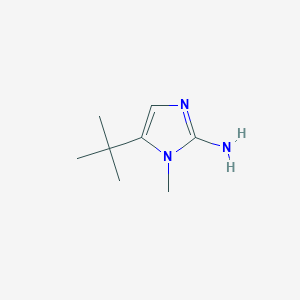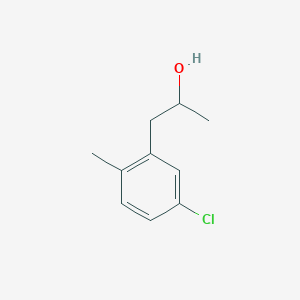
4-Tert-butyl-2,6-dichloropyridine
Overview
Description
4-Tert-butyl-2,6-dichloropyridine is a useful research compound. Its molecular formula is C9H11Cl2N and its molecular weight is 204.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Tert-butyl-2,6-dichloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl-2,6-dichloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Magnetic Studies and Complex Formation : The study of 4-mesitylpyridine-2,6-diyl bis(tert-butyl nitroxide) reveals significant magnetic properties and the ability to form complexes with diamagnetic yttrium(iii) ions, highlighting its potential in the field of magnetic chemistry and materials science (Kawakami, Tonegawa, & Ishida, 2016).
Synthesis of Nonnucleophilic Bases : Research demonstrates the synthesis of bases similar to 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which are weak nucleophilic bases, indicating their utility in organic syntheses (Balaban et al., 2004).
Dye-Sensitized Solar Cells : A study on the addition of 4-tert-butyl pyridine to the electrolyte of dye-sensitized solar cells found that it helps increase the open circuit voltage by reducing interface defect density and charge carrier recombination (Dürr, Yasuda, & Nelles, 2006).
Poly(pyridine–imide)s Synthesis : The synthesis of poly(pyridine–imide)s with tert-butyl substituents was achieved, demonstrating good solubility and thermal stability, making them applicable in high-performance polymer industries (Lu et al., 2014).
Fluorescent Dye Development : 4-Tert-butyl-1-(4'-dimethylaminobenzylideneamino)pyridinium perchlorate (BDPP) was developed as a novel dye with unique properties, such as fluorescence quenching on heating and in solution, indicating its potential in dye and pigment industries (Gawinecki et al., 1993).
Antioxidant Oxidation Product Identification : In the field of material science, specifically for polyethylene, the oxidation product of 2,6-Di-(tert-butyl)-4-methylphenol, a related compound, was identified, which is crucial for understanding the aging and discoloration of polyethylene films (Daun, Gilbert, & Giacin, 1974).
External Acidity Quantification in Zeolites : 2,6-Di-tert-butylpyridine was used as a probe molecule for quantifying external acidity in hierarchically structured zeolites, demonstrating its application in catalysis and material characterization (Góra-Marek, Tarach, & Choi, 2014).
Hydrogen Bonded Complexes Study : The study of sterically hindered pyridines, including 2,6-di(tert-butyl)-4-methylpyridine, highlighted their ability to form hydrogen-bonded complexes, which is significant in understanding molecular interactions and designing new materials (Andreeva et al., 2006).
properties
IUPAC Name |
4-tert-butyl-2,6-dichloropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-9(2,3)6-4-7(10)12-8(11)5-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBWJWSQADQOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2,6-dichloropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-[1,4]diazepan-5-one](/img/structure/B7967098.png)









![Cyclopropyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone](/img/structure/B7967162.png)
![3-Propylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7967172.png)
![2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B7967179.png)